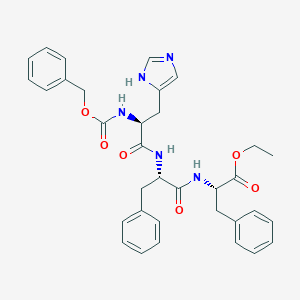

Z-His-Phe-Phe-OEt

Vue d'ensemble

Description

Applications De Recherche Scientifique

Z-His-Phe-Phe-OEt is widely used in scientific research to study enzyme specificity and mechanisms. It serves as a model substrate for pepsin, allowing researchers to investigate the enzyme’s catalytic activity and substrate preferences. Additionally, it has applications in the study of peptide self-assembly and nanomedicine, where the phenylalanine residues play a crucial role in the formation of nanostructures .

Mécanisme D'action

Target of Action

The primary target of Z-His-Phe-Phe-OEt is pepsin , a digestive enzyme . Pepsin is an aspartic endopeptidase that allows the assimilation of proteinaceous substrates .

Mode of Action

This compound interacts with pepsin by serving as a substrate . The scissile peptide bond in this compound is attacked by a nucleophilic water molecule activated by two aspartic residues in the active site of pepsin . Pepsin shows a broad primary substrate specificity, favoring hydrophobic L-amino acid residues in both the X- and Y- positions . Substitution of either Phe residue of this compound by its D-enantiomer renders the X-Y bond resistant to pepsin action .

Biochemical Pathways

The action of this compound affects the proteolysis pathway . Proteolysis is the breakdown of proteins into smaller polypeptides or amino acids. This is crucial for cellular processes such as protein recycling, cellular signaling, and regulation of gene expression.

Pharmacokinetics

It’s known that this compound is a good substrate for pepsin . It’s also identified as a potent inhibitor of zero-trans glucose flux, similar to HIV protease inhibitors . Its transport inhibition is acute, non-competitive, and reversible .

Result of Action

The molecular and cellular effects of this compound’s action involve the inhibition of glucose transport. Within a Xenopus oocyte expression system, this compound acutely and reversibly inhibited GLUT4-mediated glucose uptake, whereas GLUT1 activity was unaffected at concentrations as high as 1 mM .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH and temperature . For instance, the optimum pH for pepsin, the primary target of this compound, is between 3.0 and 4.2 . Therefore, changes in these environmental conditions could potentially affect the action of this compound.

Analyse Biochimique

Biochemical Properties

Z-His-Phe-Phe-OEt is recognized as a good substrate for pepsin . It has been identified as a potent inhibitor of zero-trans glucose flux, with a Ki of 26 μM . The inhibition of transport by this peptide is acute, non-competitive, and reversible .

Cellular Effects

This compound has been shown to acutely and reversibly inhibit GLUT4-mediated glucose uptake within a Xenopus oocyte expression system . Glut1 activity remains unaffected at concentrations as high as 1 mM .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes and proteins. It hydrolyses the Phe-Phe bond of the synthetic pepsin substrates . The inhibition of zero-trans glucose flux is another key aspect of its molecular mechanism .

Transport and Distribution

This compound is known to inhibit the transport of glucose via GLUT4

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Z-His-Phe-Phe-OEt typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of histidine using a benzyloxycarbonyl (Z) group. This is followed by the coupling of phenylalanine residues and the final esterification to form the ethyl ester. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation .

Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the general approach would involve large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which allow for the efficient and scalable production of peptides .

Analyse Des Réactions Chimiques

Types of Reactions: Z-His-Phe-Phe-OEt undergoes various chemical reactions, primarily hydrolysis and enzymatic cleavage. It is a substrate for pepsin, which catalyzes the hydrolysis of the peptide bond between the phenylalanine residues .

Common Reagents and Conditions: The hydrolysis of this compound by pepsin occurs under acidic conditions, typically at a pH of around 2. The reaction is facilitated by the presence of water and the catalytic activity of pepsin .

Major Products Formed: The primary products of the hydrolysis reaction are the individual amino acids and peptides resulting from the cleavage of the peptide bond. These include histidine, phenylalanine, and their respective derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to Z-His-Phe-Phe-OEt include other synthetic peptide substrates such as Z-His-Phe-Phe-NH2, Z-Gly-His-Phe-Phe-OEt, and Bz-Lys-Phe-Phe-OEt. These compounds share structural similarities and are also used to study enzyme specificity and mechanisms .

Uniqueness: this compound is unique in its specific interaction with pepsin and its role in studying the enzyme’s catalytic activity. The presence of the benzyloxycarbonyl group and the ethyl ester moiety provides distinct chemical properties that influence its reactivity and interaction with enzymes .

Propriétés

IUPAC Name |

ethyl (2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H37N5O6/c1-2-44-33(42)30(19-25-14-8-4-9-15-25)38-31(40)28(18-24-12-6-3-7-13-24)37-32(41)29(20-27-21-35-23-36-27)39-34(43)45-22-26-16-10-5-11-17-26/h3-17,21,23,28-30H,2,18-20,22H2,1H3,(H,35,36)(H,37,41)(H,38,40)(H,39,43)/t28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACUIVJHGVZWKI-DTXPUJKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H37N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)

![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-chlorophenyl)-3-oxobutyramide]](/img/structure/B87934.png)